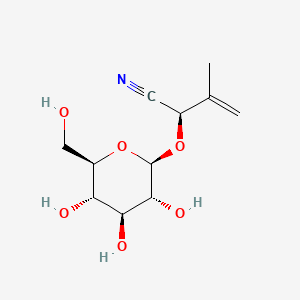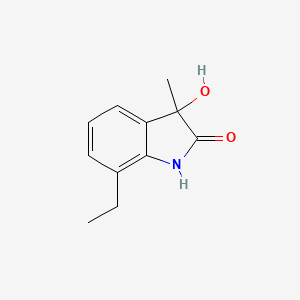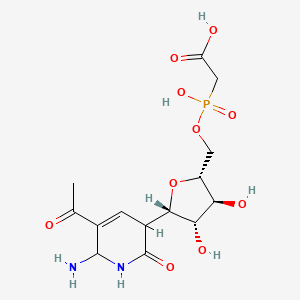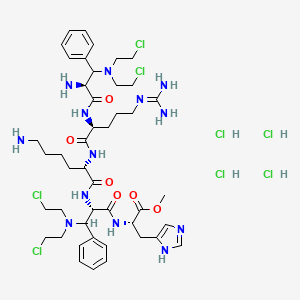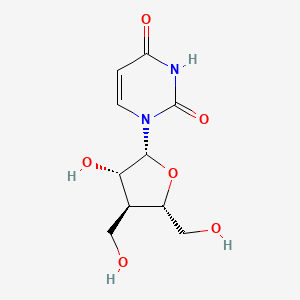
10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine is a heterocyclic compound with the molecular formula C14H10N4 It features a fused ring system combining benzimidazole and benzotriazine structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile or isocyanide in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of halogenated or alkylated products.
科学研究应用
10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
作用机制
The mechanism of action of 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Benzimidazole: Shares the benzimidazole core but lacks the additional triazine ring.
Benzotriazine: Contains the triazine ring but without the fused benzimidazole structure.
10-Methylbenzimidazole: Similar structure but without the triazine ring.
Uniqueness: 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine is unique due to its fused ring system, which imparts distinct chemical properties and potential biological activities. Its combination of benzimidazole and benzotriazine moieties allows for versatile reactivity and a broad range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
属性
CAS 编号 |
10173-32-7 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC 名称 |
10-methylbenzimidazolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C14H10N4/c1-9-6-7-13-12(8-9)15-14-10-4-2-3-5-11(10)16-17-18(13)14/h2-8H,1H3 |
InChI 键 |
PZFOUALESMCYKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


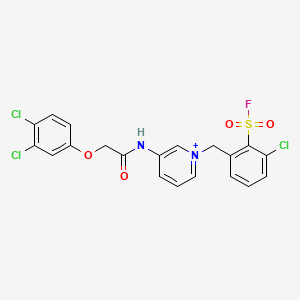

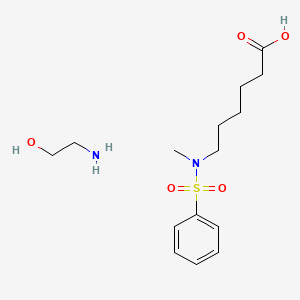
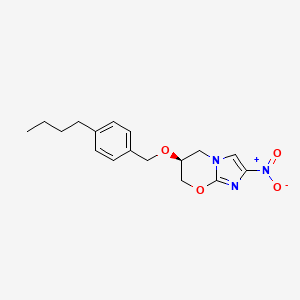

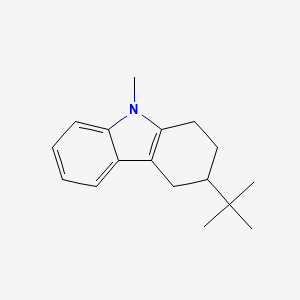
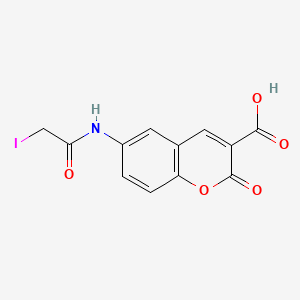
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
